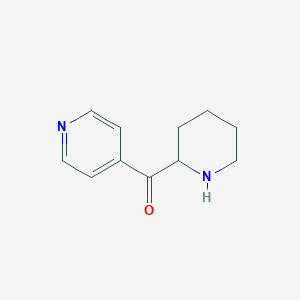
(R)-3-Hydroxytetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxytetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as a 3-keto-tetrahydrofuran derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Hydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-keto-tetrahydrofuran-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-hydroxytetrahydrofuran-3-methanol.
Aplicaciones Científicas De Investigación
®-3-Hydroxytetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate metabolic pathways and biochemical processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxybutyric acid: Similar structure but lacks the tetrahydrofuran ring.
Uniqueness
®-3-Hydroxytetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carboxylic acid group on a tetrahydrofuran ring. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(3R)-3-hydroxyoxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)/t5-/m1/s1 |
Clave InChI |
MNQFLROEKPFCCV-RXMQYKEDSA-N |
SMILES isomérico |
C1COC[C@]1(C(=O)O)O |
SMILES canónico |
C1COCC1(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)



![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)







